molecular formula C11H10N2S B1654192 2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine CAS No. 2127-08-4

2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine

Cat. No. B1654192
CAS RN: 2127-08-4
M. Wt: 202.28 g/mol
InChI Key: XQQUQBOCMUBAQP-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine, also known as P4S, is an organic compound with the molecular formula C11H9NS2. P4S has gained significant attention in the scientific community due to its potential use in medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Crystallography

The compound has been used in the study of crystal structures. For instance, it was used in the synthesis of tetrakis(μ2-acetato-κ2O:O′)bis(2-((pyridin-4-ylmethyl)sulfanyl)pyridine-κN)dicopper(II), C30H32N4O8S2Cu2 . This study provided valuable insights into the crystal structure of this complex compound .

Synthesis of Novel Derivatives

“2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine” has been used as a building block in the synthesis of novel heterocyclic compounds. For example, it was used in the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .

Anti-Fibrosis Activity

These novel 2-(pyridin-2-yl) pyrimidine derivatives were evaluated for their biological activities against immortalized rat hepatic stellate cells . Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds synthesized using “2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine” were found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests potential applications in the treatment of fibrotic diseases.

Coordination Polymers

Chalcogenobis(N-heterocyclic) ligands, which can be constructed using “2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine”, have a wide range of biological and industrial applications . These include the construction of coordination polymers .

Medicinal Chemistry

The pyrimidine moiety, which can be incorporated using “2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine”, is considered a privileged structure in medicinal chemistry . Compounds containing this moiety exhibit diverse types of biological and pharmaceutical activities .

properties

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQUQBOCMUBAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295995
Record name 2-[(pyridin-4-ylmethyl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2127-08-4
Record name NSC106687
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(pyridin-4-ylmethyl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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